molecular formula C12H9BrN2O2S2 B12067843 2-Amino-4-(4-bromophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile

2-Amino-4-(4-bromophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile

Cat. No.: B12067843
M. Wt: 357.3 g/mol
InChI Key: UGPJGMDAKACDAR-UHFFFAOYSA-N
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Description

2-Amino-4-(4-bromophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile is a synthetic organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-bromophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur sources and appropriate carbon precursors.

    Introduction of substituents: The bromophenyl and methylsulfonyl groups can be introduced through electrophilic aromatic substitution or cross-coupling reactions.

    Amination and nitrile formation: Amination can be performed using amine sources under suitable conditions, and nitrile groups can be introduced through cyanation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or amino groups.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction of the nitrile group would produce primary amines.

Scientific Research Applications

2-Amino-4-(4-bromophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile can be used in various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-bromophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-phenylthiophene-3-carbonitrile: Lacks the bromine and methylsulfonyl groups.

    4-(4-Bromophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile: Lacks the amino group.

    2-Amino-4-(4-bromophenyl)thiophene-3-carbonitrile: Lacks the methylsulfonyl group.

Uniqueness

The presence of the bromophenyl, methylsulfonyl, and amino groups in 2-Amino-4-(4-bromophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile makes it unique, potentially offering distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H9BrN2O2S2

Molecular Weight

357.3 g/mol

IUPAC Name

2-amino-4-(4-bromophenyl)-5-methylsulfonylthiophene-3-carbonitrile

InChI

InChI=1S/C12H9BrN2O2S2/c1-19(16,17)12-10(9(6-14)11(15)18-12)7-2-4-8(13)5-3-7/h2-5H,15H2,1H3

InChI Key

UGPJGMDAKACDAR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)Br

Origin of Product

United States

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